6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a furan ring, a triazolopyridazine core, and a 2-methylbenzylthio substituent. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving hydrazine derivatives and pyridazine precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan-containing reagents.
Attachment of the 2-Methylbenzylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo
Properties
IUPAC Name |
6-(furan-2-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-12-5-2-3-6-13(12)11-23-17-19-18-16-9-8-14(20-21(16)17)15-7-4-10-22-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPYRSEOYWVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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